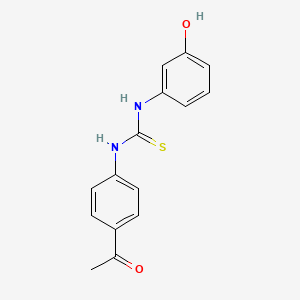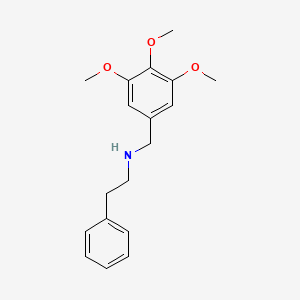![molecular formula C23H29N3O3 B4647073 N-2-adamantyl-3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4647073.png)
N-2-adamantyl-3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}propanamide
Descripción general
Descripción
N-2-adamantyl-3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}propanamide, also known as AOP-Ru, is a ruthenium complex that has gained attention in scientific research due to its potential therapeutic applications. The compound has been synthesized using various methods, and its mechanism of action has been studied extensively. In
Mecanismo De Acción
N-2-adamantyl-3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}propanamide induces apoptosis in cancer cells by activating the mitochondrial pathway. The compound binds to the mitochondrial membrane, leading to the release of cytochrome c and the activation of caspase-9 and caspase-3. This compound also induces oxidative stress in cancer cells, leading to DNA damage and cell death. The antibacterial properties of this compound are thought to be due to its ability to disrupt bacterial membranes.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy. The compound has also been shown to have a low propensity for inducing drug resistance in cancer cells. In addition, this compound has been shown to have a broad-spectrum antibacterial activity, making it a potential alternative to traditional antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-2-adamantyl-3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}propanamide is its low toxicity in normal cells, which allows for higher doses to be used in cancer therapy. However, the compound's low solubility in water can limit its effectiveness in some applications. Additionally, the synthesis of this compound can be challenging, and the compound's stability can be affected by exposure to light and air.
Direcciones Futuras
Future research on N-2-adamantyl-3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}propanamide could focus on optimizing its synthesis to increase its yield and purity. Additionally, the compound's potential as an antibacterial agent could be further explored, particularly in the context of drug-resistant bacteria. Further studies could also investigate the use of this compound in combination with other anticancer agents to enhance its effectiveness. Finally, the development of new delivery methods for this compound could improve its bioavailability and therapeutic potential.
Aplicaciones Científicas De Investigación
N-2-adamantyl-3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}propanamide has been studied for its potential therapeutic applications, including its use as an anticancer agent. The compound has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. This compound has also been studied for its antibacterial properties, particularly against drug-resistant bacteria. Additionally, the compound has been investigated for its potential use as a photosensitizer in photodynamic therapy.
Propiedades
IUPAC Name |
N-(2-adamantyl)-3-[5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c1-28-22(16-5-3-2-4-6-16)23-26-25-20(29-23)8-7-19(27)24-21-17-10-14-9-15(12-17)13-18(21)11-14/h2-6,14-15,17-18,21-22H,7-13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJYNYLCBDYPBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)C2=NN=C(O2)CCC(=O)NC3C4CC5CC(C4)CC3C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4,5-dimethyl-2-{[2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-3-thiophenecarboxylate](/img/structure/B4647000.png)
![N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanesulfonamide](/img/structure/B4647002.png)
![3-methyl-1-[2-(4-nitro-1H-pyrazol-1-yl)butanoyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4647012.png)
![N-(3,4-difluorophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4647014.png)

![tert-butyl 4-[(2,4,5-trichlorophenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4647048.png)

![1-[2-(propylsulfonyl)benzoyl]azepane](/img/structure/B4647058.png)
![6,6-dimethyl-2-[(2-oxo-2-phenylethyl)thio]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4647063.png)

![N-[4-(aminocarbonyl)phenyl]-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4647075.png)

![N-(5-chloro-2-pyridinyl)-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4647085.png)
![N-(2-methoxyethyl)-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide](/img/structure/B4647099.png)
